molecular formula C7H16Cl2N2 B8184158 (3aS,6aS)-2-methyl-hexahydro-1H-pyrrolo[3,4-c]pyrrole dihydrochloride

(3aS,6aS)-2-methyl-hexahydro-1H-pyrrolo[3,4-c]pyrrole dihydrochloride

Cat. No.: B8184158
M. Wt: 199.12 g/mol
InChI Key: NQSFFBGSZKBOTL-JFYKYWLVSA-N
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Description

(3aS,6aS)-2-methyl-hexahydro-1H-pyrrolo[3,4-c]pyrrole dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hexahydro-pyrrolo[3,4-c]pyrrole core. The dihydrochloride form indicates the presence of two hydrochloride ions, which can influence the compound’s solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-2-methyl-hexahydro-1H-pyrrolo[3,4-c]pyrrole dihydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under acidic conditions to form the hexahydro-pyrrolo[3,4-c]pyrrole core. The methyl group can be introduced via alkylation reactions, and the final dihydrochloride form is achieved by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification steps, including crystallization and chromatography, are essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aS)-2-methyl-hexahydro-1H-pyrrolo[3,4-c]pyrrole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the compound’s structure, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reactivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrole compounds.

Scientific Research Applications

(3aS,6aS)-2-methyl-hexahydro-1H-pyrrolo[3,4-c]pyrrole dihydrochloride has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving pyrrole-containing molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3aS,6aS)-2-methyl-hexahydro-1H-pyrrolo[3,4-c]pyrrole dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (3aS,6aS)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole: The non-dihydrochloride form, which may have different solubility and reactivity.

    Hexahydro-pyrrolo[3,4-c]pyrrole derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The dihydrochloride form of (3aS,6aS)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole is unique due to its enhanced solubility and potential for forming stable salts. This can be advantageous in various applications, particularly in biological and medicinal contexts where solubility is crucial.

Properties

IUPAC Name

(3aS,6aS)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-9-4-6-2-8-3-7(6)5-9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSFFBGSZKBOTL-JFYKYWLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CNCC2C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2CNC[C@H]2C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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